Recombinant Protein L Cys, His
Description
Properties
Key on ui aa sequence |
MHHHHHHKEE TPETPETDSE EEVTIKANLI FANGSTQTAE FKGTFEKATS EAYAYADTLK KDNGEYTVDV ADKGYTLNIK FAGKEKTPEE PKEEVTIKAN LIYADGKTQT AEFKGTFEEA TAEAYRYADA LKKDNGEYTV DVADKGYTLN IKFAGKEKTP EEPKEEVTIK ANLIYADGKT QTAEFKGTFE EATAEAYRYA DLLAKENGKY TVDVADKGYT LNIKFAGKEK TPEEPKEEVT IKANLIYADG KTQTAEFKGT FAEATAEAYR YADLLAKENG KYTADLEDGG YTINIRFAGK KVDEKPEEKE QVTIKENIYF EDGTVQTATF KGTFAEATAE AYRYADLLSK EHGKYTADLE DGGYTINIRF AGC. |
|---|---|
formulation |
Sterile Filtered White lyophilized (freeze-dried) powder.Protein-L was lyophilized without any additives. |
Key on ui product background |
Protein L was first isolated from the surface of bacterial species Peptostreptococcus magnus and was found to bind immunoglobulins through L chain interaction, from which the name was suggested. It consists of 719 amino acid residues. The molecular weight of Protein L purified from the cell walls of Peptostreptoccus magnus was first estimated as 95kD by SDS-PAGE in the presence of reducing agent 2-mercaptoethanol, while the molecular weight was determined to 76kD by gel chromotography in the presence of 6 M guanidine HCl. Protein L does not contain any interchain disulfide loops, nor does it consist of disulfide-linked subunits. It was an acidic molecule with a pI of 4.0. |
Key on ui product memo |
Protein-L Cys, His; Recombinant Protein-L Cys , His Tag |
Key on ui product type |
Protein/Antibody Purification |
Purity |
Greater than 96.0% as determined by SDS-PAGE. |
source |
E.coli |
storage |
Lyophilized Protein-L although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-L should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Please prevent freeze-thaw cycles. |
Synonym |
PpL |
usage |
For Research Use Only |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
Binding Properties:
- Protein L is capable of binding to various immunoglobulin classes, including IgG, IgM, IgA, IgE, and IgD. This property makes it instrumental in the purification and detection of antibodies .
Therapeutic Development:
- Recombinant Protein L has been utilized in the development of therapeutic antibodies. Its ability to selectively bind to light chains allows researchers to isolate specific antibodies from complex mixtures, facilitating the creation of targeted therapies for diseases such as cancer and autoimmune disorders .
Biochemical Research
Protein Purification:
- The His tag on Recombinant Protein L enables efficient purification through nickel affinity chromatography. This method exploits the affinity of histidine residues for nickel ions, allowing for the isolation of proteins with high purity levels .
Enzyme Activity Studies:
- Researchers have employed Recombinant Protein L in enzyme assays to study proteolytic activities and interactions between proteins. For example, its use in bioassays has helped elucidate the roles of cysteine proteases in various biological processes .
Case Study 1: Antibody Purification
A study demonstrated the effectiveness of Recombinant Protein L in purifying antibodies from human serum samples. The researchers reported a recovery rate exceeding 90%, highlighting its efficiency in isolating functional antibodies for further analysis .
Case Study 2: Cancer Immunotherapy
In another application, Recombinant Protein L was used to develop bispecific antibodies targeting tumor-associated antigens. The resulting antibodies showed enhanced binding affinity and specificity towards cancer cells, indicating potential for improved therapeutic efficacy in immunotherapy .
Comparison with Similar Compounds
Structural and Functional Characteristics
Key Features of Recombinant Protein L Cys, His:
- Domains: Five IgG-binding regions (B1–B5) with retained κ-chain affinity. Non-essential regions (e.g., cell wall/membrane-binding domains) are removed to maximize specificity .
- Tags: His tag (N-terminal) for immobilized metal affinity chromatography (IMAC); Cys tag (C-terminal) for covalent coupling to matrices .
- Stability: Lyophilized form is stable at -18°C for long-term storage; reconstituted in distilled water or saline, stable at 4°C for 1 week .
- Endotoxin Levels: <0.1 EU/μg (LAL method), ensuring low immunogenicity in research applications .
Comparison with Protein A and Protein G
The table below highlights critical differences between this compound and other IgG-binding proteins:
Key Advantages of Protein L Cys, His:
- Broad Reactivity: Binds IgG subclasses (e.g., human IgG1–4) and non-IgG antibodies (e.g., IgM) that Protein A/G cannot .
- No Antigen Interference: Binding occurs distal to the antigen-binding site, preserving antibody functionality .
Limitations:
- Cost: Higher production costs compared to Protein A/G due to complex domain engineering .
- Species Restrictions: Limited utility in species lacking κ light chains (e.g., camelids) .
Comparison with Other Recombinant Proteins with His/Cys Tags
(i) Cys-Protein G His
- Contains three IgG-binding domains and a His/Cys tag.
- Binds IgG via Fc regions but lacks κ-chain versatility.
- Lower endotoxin levels (<0.1 EU/μg) but reduced utility for IgM/IgA purification.
(ii) Recombinant Mucin CRD1-L-CRD2 Proteins
- Engineered with His tags and Cys-rich linker domains (L“cys”).
- Requires intact SEA modules for anti-apoptotic activity, unlike Protein L, which relies on κ-chain binding.
(iii) Recombinant lldD His Protein
- His-tagged E. Highlights the versatility of His tags in non-immunological applications.
Analytical and Functional Assessment Methods
Comparative Studies:
- Purity: SDS-PAGE (>95% for Protein L vs. >90% for Protein A) .
- Binding Kinetics: Surface plasmon resonance (SPR) confirms higher avidity of Protein L for κ-chain-containing antibodies .
- Endotoxin Testing: LAL assays show Protein L (0.1 EU/μg) outperforms some Protein A/G preparations (0.2–0.5 EU/μg) .
- Stability: Differential scanning calorimetry (DSC) reveals Protein L retains activity after 3 freeze-thaw cycles, whereas Protein A aggregates .
Preparation Methods
Genetic Engineering for Recombinant Protein L Cys, His Expression
1.1 N-Terminal Cysteine Incorporation
A critical step in preparing recombinant proteins with free N-terminal cysteine is the genetic fusion of specific amino acid sequences to the target protein. One efficient method involves appending a Met-Pro-Cys sequence at the N-terminus of the protein of interest. This sequence is expressed in bacterial hosts (e.g., E. coli), and the recombinant protein is subsequently treated with methionine aminopeptidase and proline aminopeptidase enzymes. These enzymes sequentially remove the N-terminal Met and Pro residues, liberating a free N-terminal cysteine residue on the protein.
This strategy overcomes limitations of previous methods that appended only a Met-Cys dipeptide, which sometimes resulted in incomplete processing or low yields of free cysteine. The free N-terminal cysteine is valuable for site-specific conjugation reactions, such as native chemical ligation or labeling with chemical moieties like fluorescein or 2-cyanobenzothiazole.
Expression Systems and Culture Conditions
This compound is typically expressed in Escherichia coli strains optimized for disulfide bond formation and soluble protein expression, such as SHuffle® T7 Express cells. These strains facilitate proper folding of cysteine-containing proteins in the cytoplasm.
Cultures are grown in media such as Lysogeny Broth (LB), Terrific Broth (TB), or autoinduction media (LB-AIM, TB-AIM). Expression is induced at mid-log phase (optical density OD600 ~0.8–1.0) using isopropyl-β-D-thiogalactopyranoside (IPTG) at concentrations around 0.4 mM. Induction is often performed at reduced temperatures (e.g., 16 °C) to enhance soluble protein yield and proper folding, with shaking at ~160–180 rpm for 20–26 hours.
| Parameter | Typical Condition |
|---|---|
| Host strain | E. coli SHuffle® T7 Express |
| Media | LB, TB, LB-AIM, TB-AIM |
| Inducer | IPTG, 0.4 mM |
| Induction temp | 16 °C |
| Induction time | 20–26 hours |
| Shaking speed | 160–180 rpm |
Purification Strategies for His-Tagged this compound
3.1 His-Tag Affinity Purification
The histidine tag (His-tag) is a widely used affinity tag consisting of six or more histidine residues fused to either the N- or C-terminus of the recombinant protein. This tag enables purification via immobilized metal affinity chromatography (IMAC), exploiting the high affinity of histidine residues for metal ions such as nickel (Ni^2+) or zinc (Zn^2+).
IMAC purification involves loading the clarified lysate onto a column containing a metal-chelating resin. The His-tagged protein binds to the metal ions, while impurities are washed away. Elution is achieved by applying an imidazole gradient, which competes with histidines for metal binding sites, releasing the target protein.
3.2 Enhancing Purification Efficiency
To improve purity and protect the IMAC resin from fouling, a multimodal anion exchange chromatography (AIEX) step using WorkBeads 40 TREN resin can be introduced upstream of IMAC. This step removes host cell DNA and many contaminating proteins before IMAC, increasing the purity of the final product and extending column life.
| Purification Step | Purpose | Key Features |
|---|---|---|
| WorkBeads 40 TREN (AIEX) | Removal of DNA and host proteins | Captures 97-98% more dsDNA than IMAC alone |
| Immobilized Metal Affinity Chromatography (IMAC) | Selective binding of His-tagged protein | Elution with imidazole gradient |
Sample Preparation and Protein Extraction
After expression, cells are harvested by centrifugation or filtration. Lysis methods depend on scale and equipment availability and include:
- Osmotic shock (gentle, lower yield but less protease release)
- Enzymatic digestion (e.g., lysozyme treatment at 0.2 mg/mL, 37 °C for 15 min)
- Mechanical disruption (e.g., sonication, bead milling)
- Freeze/thaw cycles
Combining enzymatic and mechanical methods often yields optimal protein recovery while minimizing degradation.
Post-lysis, cell debris is removed by centrifugation or filtration to obtain a clarified lysate suitable for affinity chromatography.
Chemical Synthesis and Ligation Techniques (Supplementary Methods)
For applications requiring chemically synthesized peptides or proteins with His tags and cysteine residues, His6 tag-assisted chemical protein synthesis is employed. This involves:
- Stepwise Boc chemistry solid-phase peptide synthesis to generate peptide segments.
- Native chemical ligation of peptide α-thioesters with cysteine-containing peptides fused to His6 tags.
- Purification using Ni-NTA agarose columns after each ligation step, facilitating buffer exchange and improving yields.
- Multiple ligation steps to assemble larger proteins from peptide segments with overall yields around 3–8% depending on scale.
This method allows modular assembly of proteins with precise control over sequence and modifications, useful for research and therapeutic applications.
Summary Table of Preparation Workflow
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Gene Fusion | Append Met-Pro-Cys sequence at N-terminus | Enables free N-terminal cysteine generation |
| Expression | Use E. coli SHuffle® T7, IPTG induction | 16 °C, 20–26 h, LB/TB media |
| Cell Harvesting & Lysis | Centrifugation, enzymatic/mechanical lysis | Lysozyme, sonication, freeze/thaw cycles |
| Clarification | Remove debris by centrifugation/filtration | Obtain clarified lysate |
| Pre-purification (optional) | WorkBeads 40 TREN AIEX resin | Removes DNA and host proteins |
| Affinity Purification | IMAC using Ni^2+ resin, elution with imidazole | High specificity for His-tagged protein |
| Chemical Synthesis (optional) | His6 tag-assisted native chemical ligation | For synthetic peptide assembly |
Research Findings and Practical Considerations
- The Met-Pro-Cys fusion and enzymatic cleavage method yields recombinant proteins with free N-terminal cysteine efficiently, facilitating site-specific conjugation.
- His-tag affinity purification remains the gold standard for recombinant protein purification due to its simplicity, cost-effectiveness, and compatibility with various downstream applications.
- Incorporating an AIEX step upstream of IMAC improves purity and protects the affinity resin, enhancing process robustness.
- Expression in specialized E. coli strains at lower temperatures improves solubility and activity of cysteine-containing proteins.
- Chemical synthesis combined with His-tag purification allows modular assembly of proteins, expanding possibilities for protein engineering.
Q & A
Q. How can researchers optimize purification protocols for His-tagged recombinant proteins containing cysteine residues?
Methodological Answer:
- Denaturing vs. Native Conditions : Use denaturing buffers (e.g., 4 M urea) during IMAC purification to minimize cysteine-mediated aggregation . For native conditions, include reducing agents like β-mercaptoethanol (1–5 mM) to prevent disulfide bond formation .
- Imidazole Optimization : Perform gradient elution (e.g., 10–250 mM imidazole) to reduce non-specific binding. Higher imidazole concentrations (≥100 mM) improve His-tag binding specificity but may destabilize cysteine-rich regions .
- Post-Purification Refolding : Use stepwise dialysis to remove denaturants and stabilize cysteine residues. Monitor refolding via circular dichroism (CD) spectroscopy to confirm secondary structure recovery .
Q. What methods are recommended for verifying recombinant protein identity and structural integrity?
Methodological Answer:
- SDS-PAGE and Western Blot : Use 15% SDS-PAGE under reducing/non-reducing conditions to detect cysteine-mediated oligomerization. Anti-His antibodies (1:1000 dilution) confirm tag presence .
- Mass Spectrometry (MS) : Perform peptide fingerprinting to validate sequence accuracy, especially near cysteine residues prone to oxidation or misincorporation .
- Dynamic Light Scattering (DLS) : Assess monodispersity and detect aggregates (>100 nm diameter) that may arise from cysteine crosslinking .
Q. How can researchers mitigate aggregation during recombinant protein expression and purification?
Methodological Answer:
- Buffer Composition : Include 0.5 M arginine or 10% glycerol in lysis buffers to solubilize cysteine-rich regions .
- Redox Optimization : Test dual redox systems (e.g., glutathione redox pair) during refolding to promote proper disulfide bond formation .
- Temperature Control : Maintain expression at 18–25°C to slow folding kinetics and reduce misfolding .
Advanced Research Questions
Q. How should researchers resolve contradictions between activity assays and structural data for cysteine-rich recombinant proteins?
Methodological Answer:
- Thiol State Analysis : Quantify free thiols using Ellman’s assay to detect cysteine oxidation or improper disulfide bonding. Compare results with activity assays (e.g., enzymatic kinetics) to correlate structural integrity with function .
- Hydrogen-Deuterium Exchange (HDX-MS) : Map regions of conformational instability that may explain discrepancies between activity and structural models .
Q. What strategies improve the long-term stability of cysteine- and histidine-rich recombinant proteins during storage?
Methodological Answer:
- Lyophilization with Cryoprotectants : Use trehalose (5% w/v) or sucrose to prevent cysteine oxidation. Reconstitute in buffers containing 1 mM EDTA to chelate metal ions that catalyze histidine-mediated degradation .
- Oxygen Depletion : Store under nitrogen gas or with oxygen-scavenging packets to minimize cysteine oxidation .
Q. How can researchers analyze conformational dynamics in recombinant proteins with multiple cysteine and histidine residues?
Methodological Answer:
- Fluorescence Spectroscopy : Use site-specific labeling (e.g., Alexa Fluor 488 maleimide) on cysteine residues to monitor real-time conformational changes .
- Nuclear Magnetic Resonance (NMR) : Assign histidine proton signals (e.g., ¹H-¹⁵N HSQC) to track pH-dependent conformational shifts in His-rich regions .
Q. What computational tools are recommended for predicting cysteine and histidine roles in recombinant protein function?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate cysteine disulfide bond formation using AMBER or GROMACS. Compare with experimental HDX-MS data to validate models .
- Epitope Prediction : Use tools like BepiPred-3.0 to map histidine-rich regions as potential B-cell epitopes. Validate via SPR binding assays .
Q. How can researchers ensure reproducibility when scaling up recombinant protein production?
Methodological Answer:
- Batch-to-Batch Consistency : Monitor thiol redox states using RP-HPLC with a C18 column. Standardize expression hosts (e.g., E. coli BL21(DE3)) to minimize host-specific post-translational modifications .
- Data Sharing : Adhere to FAIR principles by depositing purification protocols and raw DLS/MS data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
